molecular formula C11H7BrFN B11714966 2-Bromo-6-(3-fluorophenyl)pyridine

2-Bromo-6-(3-fluorophenyl)pyridine

Cat. No.: B11714966
M. Wt: 252.08 g/mol
InChI Key: CTMCBIFWNOVJTM-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the 2-position and a fluorophenyl group at the 6-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-fluorophenyl)pyridine typically involves the bromination of 6-(3-fluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 2-methoxy-6-(3-fluorophenyl)pyridine.

    Coupling: Products include biaryl compounds like 2-(3-fluorophenyl)-6-phenylpyridine.

    Reduction: The major product is 6-(3-fluorophenyl)pyridine.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-fluorophenyl)pyridine is primarily related to its reactivity in chemical transformations. In biological systems, its effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, depending on the structure of the final bioactive compound derived from it. The pathways involved often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-fluorophenyl)pyridine
  • 2-Bromo-6-(2-fluorophenyl)pyridine
  • 2-Chloro-6-(3-fluorophenyl)pyridine

Uniqueness

2-Bromo-6-(3-fluorophenyl)pyridine is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction efficiency and product diversity .

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

2-bromo-6-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H

InChI Key

CTMCBIFWNOVJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)Br

Origin of Product

United States

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